molecular formula C9H14N2O B1463499 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol CAS No. 1086376-75-1

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol

Cat. No.: B1463499
CAS No.: 1086376-75-1
M. Wt: 166.22 g/mol
InChI Key: JOELJKIHLYITCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The compound's official IUPAC name, as recorded in the PubChem database, is this compound. This nomenclature reflects the fusion pattern between the imidazole and azepine rings, where the imidazole ring is connected to the azepine ring through the 1,2-positions of the imidazole and the a-position of the azepine. The "tetrahydro" prefix indicates the saturation of four carbon positions within the seven-membered azepine ring, specifically at positions 6, 7, 8, and 9.

The systematic classification places this compound within the broader category of imidazoazepines, which are bicyclic heterocycles containing both nitrogen-containing five-membered and seven-membered rings. The compound bears the Chemical Abstracts Service registry number associated with its structural identity, and alternative nomenclature includes (6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-yl)methanol, which emphasizes the methanol substituent's attachment to the bicyclic core. The systematic classification also recognizes this compound as belonging to the quaternary ammonium compound family when derivatized, exhibiting cationic biocide properties with broad-spectrum antimicrobial activity.

The nomenclature system further distinguishes this compound from related analogs through specific positional descriptors. The 3-position designation for the methanol substituent is critical for differentiating it from other possible regioisomers. The systematic naming convention allows for clear identification of the compound's structural features, including the degree of saturation in the azepine ring and the specific fusion pattern between the two heterocyclic components. This precise nomenclature is essential for chemical databases, literature searches, and regulatory documentation.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₉H₁₄N₂O, reflecting the presence of nine carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and one oxygen atom. This molecular composition yields a molecular weight of 166.22 grams per mole, as calculated by computational chemistry methods implemented in the PubChem database. The molecular formula provides critical information about the compound's elemental composition and serves as a foundation for understanding its chemical behavior and reactivity patterns.

The carbon skeleton consists of the bicyclic imidazoazepine core structure with an additional carbon atom from the methanol substituent. The nitrogen atoms are strategically positioned within the heterocyclic rings, with one nitrogen located in the imidazole ring at position 1 and another at position 2 of the azepine ring. The oxygen atom is incorporated within the methanol functional group, contributing to the compound's polarity and potential for hydrogen bonding interactions. The hydrogen distribution reflects the partially saturated nature of the azepine ring and the presence of the hydroxyl group.

Comparative analysis with related compounds reveals distinct molecular weight differences that are crucial for analytical identification and characterization. For instance, the parent 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine without the methanol substituent has a molecular formula of C₈H₁₂N₂ and a molecular weight of 136.19 grams per mole. The addition of the methanol group (CH₂OH) increases the molecular weight by exactly 30.03 atomic mass units, corresponding to the mass contribution of one carbon, two hydrogen, and one oxygen atom.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Difference
This compound C₉H₁₄N₂O 166.22 Contains methanol substituent
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine C₈H₁₂N₂ 136.19 Parent structure without substituent
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde C₉H₁₂N₂O 164.20 Contains aldehyde group instead of methanol

Stereochemical Considerations in Azepine-Imidazole Fusion Systems

The stereochemical complexity of this compound arises from the conformational flexibility of the seven-membered azepine ring and the potential for multiple spatial arrangements of substituents. Seven-membered heterocycles like azepines typically adopt non-planar conformations due to ring strain and steric considerations, existing primarily in chair and boat conformations rather than planar arrangements. The tetrahydroazepine portion of the molecule exhibits significant conformational mobility, which influences the compound's three-dimensional structure and biological activity.

The fusion pattern between the imidazole and azepine rings creates a rigid bicyclic framework that constrains certain conformational degrees of freedom while maintaining flexibility in the saturated portion of the azepine ring. The stereochemical analysis of related azepine-containing compounds has demonstrated that the bridging patterns and substituent positions significantly affect the overall molecular geometry. Research on bridged tetrahydroazepines has shown that stereochemistry varies little according to the bridging atom type, suggesting inherent conformational preferences in these fused ring systems.

The methanol substituent at the 3-position introduces additional stereochemical considerations, as the hydroxyl group can participate in intramolecular hydrogen bonding or influence the overall conformation through steric interactions. The spatial orientation of this substituent may affect the compound's ability to interact with biological targets and influence its pharmacological properties. Studies on similar imidazoazepine derivatives have indicated that substituent positioning can dramatically alter biological activity, with certain stereochemical arrangements showing enhanced antimicrobial properties.

The conformational analysis of azepine-containing molecules has revealed that these compounds often exhibit dynamic behavior in solution, with rapid interconversion between different conformational states. Nuclear magnetic resonance studies have been particularly valuable for characterizing the stereochemical properties of such compounds, providing insights into the preferred conformations and the barriers to conformational interconversion. The stereochemical complexity of these systems necessitates careful consideration during synthetic design and biological evaluation.

Comparative Analysis of Tautomeric Forms

The tautomeric behavior of this compound is primarily governed by the imidazole ring component, which is known to exist in multiple tautomeric forms due to the mobile hydrogen atom between the two nitrogen atoms. Imidazole rings characteristically exhibit two equivalent tautomeric forms because the hydrogen can be bound to either nitrogen atom, creating a dynamic equilibrium that significantly influences the compound's chemical and biological properties. This tautomeric interconversion is fundamental to understanding the compound's behavior in different chemical environments.

The microscopic acid dissociation constants for imidazole tautomers have been extensively studied, revealing distinct values for the individual tautomeric forms. Research has established that the N1-H tautomer exhibits a microscopic pK value of 6.73, while the N3-H tautomer shows a microscopic pK value of 6.12. These values indicate that the two tautomeric forms have slightly different acidic strengths, which can influence their respective interactions with biological targets and their distribution in physiological environments.

The tautomeric equilibrium in imidazoazepine systems is influenced by several factors, including solvent effects, temperature, and the presence of substituents on the heterocyclic rings. The fusion with the azepine ring may alter the electronic environment of the imidazole moiety, potentially shifting the tautomeric equilibrium compared to simple imidazole compounds. The molar ratios of tautomers can be calculated based on the microscopic pK values, providing quantitative information about the predominant form under specific conditions.

Tautomeric Form Microscopic pK Value Relative Stability Primary Interaction Mode
N1-H Tautomer 6.73 Higher at physiological pH Hydrogen bond donor at N1
N3-H Tautomer 6.12 Lower at physiological pH Hydrogen bond donor at N3
Neutral Form ~7.0 (macroscopic) pH-dependent Depends on protonation state

The tautomeric behavior also affects the compound's spectroscopic properties, with different tautomers potentially exhibiting distinct nuclear magnetic resonance and infrared absorption patterns. Understanding these tautomeric relationships is crucial for structure-activity relationship studies and for predicting the compound's behavior in biological systems. The dynamic nature of tautomeric equilibria means that the compound may interact with different biological targets through different tautomeric forms, adding complexity to its pharmacological profile.

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c12-7-8-6-10-9-4-2-1-3-5-11(8)9/h6,12H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOELJKIHLYITCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=C(N2CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, biological activities, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

  • Molecular Formula: C₈H₁₂N₂
  • Molecular Weight: 136.19 g/mol
  • CAS Number: 5768-55-8

The compound's structure includes a fused imidazoazepine ring system that is pivotal for its biological interactions.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit various biological activities:

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound and its derivatives:

  • Antibacterial Activity: Derivatives have shown efficacy against pathogenic bacteria such as Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii. For example, a series of 3-aryl-5H-imidazo[1,2-a]azepine quaternary salts demonstrated significant antibacterial effects.
  • Antifungal Activity: The compound has also been noted for antifungal properties against Cryptococcus neoformans and other fungal strains.

2. Antiviral Activity

Research has highlighted the antiviral potential of structurally related compounds. Notably, derivatives have shown potent activity against the influenza A H1N1 virus, indicating the potential for development as antiviral agents.

3. Anti-inflammatory and Analgesic Properties

Recent studies have focused on the anti-inflammatory effects of related compounds:

  • Compounds derived from this class exhibited significant inhibition of inflammatory cytokines such as TNF-α and demonstrated analgesic effects comparable to standard anti-inflammatory drugs like diclofenac sodium .
  • In vitro studies reported IC₅₀ values indicating strong anti-inflammatory activity, with some compounds showing higher efficacy than established drugs .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

  • Modifications to the aryl substituents significantly affect the potency against various targets. For instance, specific substitutions have been linked to enhanced COX-2 inhibitory activity with selectivity indices indicating promising therapeutic profiles .
CompoundBiological ActivityIC₅₀ (µg/mL)Reference
Compound AAnti-inflammatory71.11
Compound BAnalgesic79.12
Compound CAntibacterial50.00

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

Case Study 1: Antimicrobial Efficacy

A study involving a series of synthesized derivatives revealed that certain modifications led to enhanced antibacterial activity against multi-drug resistant strains. The results indicated that these compounds could serve as lead candidates for developing new antibiotics.

Case Study 2: Anti-inflammatory Effects

In a controlled study assessing the anti-inflammatory properties of various derivatives in animal models, compounds derived from 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin were shown to significantly reduce edema and inflammation markers compared to standard treatments.

Comparison with Similar Compounds

Key Observations :

  • Quaternary salts (e.g., bromides, chlorides) generally exhibit stronger antimicrobial activity than non-ionic analogs due to enhanced membrane interaction .
  • Electron-withdrawing groups (e.g., dichlorophenyl) improve potency but may increase cytotoxicity, whereas methoxy groups balance activity and solubility .
  • The hydroxymethyl group in the target compound may reduce cytotoxicity compared to halogenated analogs, though this requires validation .
Pharmacological Profiles
  • Antimicrobial Activity : The quaternary salt VI (3-biphenyl-4-yl derivative) showed polyvalent activity against Gram-positive bacteria and fungi, comparable to reference drugs like fluconazole . In contrast, Compound A039’s antitubercular activity is media-dependent (glycerol-specific), limiting its in vivo efficacy .
  • Toxicity : Derivatives like 6c (pyrrolo[1,2-a]imidazolium chloride) exhibit high hemolytic activity (HC₅₀ = 12 µg/mL), highlighting the trade-off between potency and safety .

Preparation Methods

Preparation Methods of 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol

General Synthetic Strategy

The synthesis typically involves the condensation of suitable amino and ketone precursors to form the imidazoazepine core, followed by functional group manipulations to introduce the hydroxymethyl group at the 3-position. Key steps include:

  • Condensation of cyclic amines (e.g., 7-methoxy-3,4,5,6-tetrahydro-2H-azepine) with 2-amino-1-arylethanones to yield 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines.
  • Alkylation reactions to introduce substituents or quaternary ammonium salts.
  • Intramolecular cyclizations and condensations to stabilize the fused heterocyclic system.
  • Selective reduction or oxidation steps to install the hydroxymethyl group.

Detailed Synthetic Routes and Conditions

Condensation Approach

A well-established method involves the condensation of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine with 2-amino-1-arylethanone derivatives under controlled conditions. This reaction yields 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines with moderate to high yields (58–85%) depending on the substituents and reaction parameters.

Step Reagents Conditions Yield (%) Notes
Condensation 7-methoxy-3,4,5,6-tetrahydro-2H-azepine + 2-amino-1-arylethanone Reflux in suitable solvent (e.g., ethanol) 58–85 Well-known condensation technique; forms imidazoazepine core
Alkylation and Quaternary Salt Formation

Subsequent alkylation of the imidazoazepine intermediate with alkylating agents leads to quaternary imidazolium salts. This step is crucial for modifying the electronic and steric properties of the molecule and can be performed using alkyl halides or phenacyl bromides.

Step Reagents Conditions Yield (%) Notes
Alkylation Imidazoazepine + alkyl halide (e.g., phenacyl bromide) Room temperature to reflux Variable (not specified) Leads to quaternary ammonium salts; precursor to further derivatization
Intramolecular Condensation

Heating phenacyl salts in alkaline medium induces intramolecular condensation between the carbonyl group and methylene at the 9th position of the heterocyclic system. This step forms a fused bicyclic structure, which is a key intermediate for further functionalization.

Step Reagents Conditions Yield (%) Notes
Intramolecular condensation Phenacyl salts + base (alkaline medium) Heating (temperature not specified) Not specified Forms 1,4-diaryl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene derivatives
Iodination and Cyclization

An alternative approach involves iodination using N-iodosuccinimide (NIS) to generate iodinated tetrahydro-5H-imidazo[1,2-a]azepine derivatives. This step facilitates further functionalization via Sonogashira coupling with alkynes, enhancing molecular diversity.

Step Reagents Conditions Yield (%) Notes
Iodination Imidazoazepine + NIS (3 equiv) Room temperature 78 Anti-Baldwin 6-endo-trig cyclization occurs
Sonogashira coupling Iodoimidazole + phenylacetylene Pd catalyst, mild conditions 93 Efficient coupling to introduce alkyne substituents
Hydroxymethyl Group Introduction

The hydroxymethyl group at the 3-position can be introduced through reduction or hydrolysis steps. For example, selective hydrogenation of azide intermediates followed by acylation and deprotection yields the hydroxylated imidazoazepine derivatives with high stereoselectivity.

Step Reagents Conditions Yield (%) Notes
Azide reduction and acylation Azide intermediate + Pd catalyst + acylating agents Hydrogenation, room temperature High (up to 93) Stereoselective conversion to hydroxy derivatives
Deprotection Acid hydrolysis (e.g., 4 M HCl in dioxane) Ambient temperature, hours 68–91 Removes protecting groups to yield free hydroxyl

Representative Synthesis Example

A reported synthesis involved the following sequence:

  • Preparation of 6-(6-hydroxy-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-5-yl)-[1,1′-biphenyl]-3-carboxylic acid via condensation and cyclization.
  • Conversion to tert-butyl carbamate derivatives by reaction with diphenyl phosphoryl azide and triethylamine.
  • Separation of enantiomers by preparative chiral HPLC.
  • Final deprotection with 4 M HCl in dioxane to afford the target hydroxylated imidazoazepine compound in 78–91% yield.

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Conditions Yield Range Notes
Condensation of cyclic amine with 2-amino-1-arylethanone 7-methoxy-3,4,5,6-tetrahydro-2H-azepine, 2-amino-1-arylethanone Condensation Reflux, ethanol or similar solvent 58–85% Forms imidazoazepine core
Alkylation with alkyl halides Imidazoazepine, phenacyl bromide Alkylation Room temp to reflux Variable Introduces quaternary ammonium salts
Intramolecular condensation of phenacyl salts Phenacyl salts, base Cyclization Heating, alkaline medium Not specified Forms fused bicyclic derivatives
Iodination with NIS Imidazoazepine, NIS Electrophilic substitution Room temp 78% Enables further coupling
Sonogashira coupling Iodoimidazole, phenylacetylene, Pd catalyst Cross-coupling Mild conditions 93% Adds alkyne substituents
Azide reduction and acylation Azide intermediates, Pd catalyst, acylating agents Hydrogenation and acylation Room temp Up to 93% Stereoselective hydroxymethyl introduction
Acidic deprotection Protected intermediates, 4 M HCl in dioxane Deprotection Ambient temp, hours 68–91% Yields free hydroxyl compound

Research Findings and Analysis

  • The condensation strategy is robust and provides a straightforward route to the imidazoazepine scaffold with good yields.
  • Alkylation and subsequent cyclizations enable structural diversification, critical for biological activity optimization.
  • Iodination followed by Sonogashira coupling represents a versatile method to introduce functional groups at specific positions, enhancing molecular complexity.
  • Stereoselective methods for hydroxymethyl group introduction ensure the production of enantiomerically pure compounds, important for pharmacological evaluation.
  • The use of preparative chiral HPLC and controlled deprotection steps allows for the isolation of pure enantiomers and final target molecules with high purity and yield.

Q & A

Basic: What synthetic methodologies are established for synthesizing 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol and its derivatives?

Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Condensation reactions between cyclic amines (e.g., 7-methoxy-3,4,5,6-tetrahydro-2H-azepine) and 2-amino-1-arylethanones to form the imidazoazepine core .
  • Alkylation of intermediates with alkylating reagents (e.g., methyl iodide, benzyl bromide) to introduce substituents and form quaternary salts .
  • Functionalization of the hydroxymethyl group via oxidation or esterification for derivative synthesis .

Key Considerations:

  • Optimize reaction conditions (temperature, solvent polarity, catalyst) to enhance yield and purity. For example, refluxing ethanol with piperidine catalysis improves cyclization efficiency .
  • Purification via column chromatography or recrystallization is critical for isolating enantiomerically pure forms .

Basic: What biological activities are reported for imidazoazepine derivatives, and what mechanistic insights exist?

Answer:
Imidazoazepines exhibit:

  • CNS Modulation : Interaction with GABAA receptors, potentially influencing anxiolytic and anticonvulsant pathways .
  • Antimicrobial Activity : Broad-spectrum antibacterial and antifungal effects, likely via disruption of microbial cell membranes or enzyme inhibition (e.g., cytochrome P450) .
  • Anticancer Potential : Inhibition of cancer cell proliferation in NCI-60 assays through apoptosis induction and cell cycle arrest .

Methodological Insight:

  • Receptor Binding Assays : Radioligand displacement studies (e.g., [<sup>3</sup>H]-flumazenil for GABAA) quantify target affinity .
  • Microbial Susceptibility Testing : Use MIC (Minimum Inhibitory Concentration) assays with standardized strains (e.g., S. aureus ATCC 25923) .

Advanced: How can researchers optimize synthetic routes to address low yields or impurity challenges?

Answer:
Strategies include:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while dichloromethane minimizes side reactions .
  • Catalyst Selection : Lewis acids (e.g., ZnCl2) enhance cyclization efficiency by stabilizing transition states .
  • Temperature Gradients : Stepwise heating (e.g., 60°C → 110°C) prevents decomposition of heat-sensitive intermediates .

Example Optimization Table:

StepConditionYield ImprovementPurity (%)Reference
CyclizationDMF, 80°C, 12h58% → 72%95
Quaternary Salt FormationCH3CN, RT, 24h65% → 85%98

Advanced: How do structural modifications (e.g., substituents, ring size) affect pharmacological activity?

Answer:
Structure-Activity Relationship (SAR) Insights:

  • Electron-Withdrawing Groups (e.g., CF3): Enhance antimicrobial activity by increasing membrane permeability .
  • Quaternary Ammonium Salts : Improve CNS bioavailability via enhanced blood-brain barrier penetration .
  • Ring Expansion (azepine → diazepine): Alters receptor selectivity (e.g., GABAA vs. serotonin receptors) .

Comparative SAR Table:

DerivativeKey ModificationBioactivity (IC50)TargetReference
3-(Trifluoromethyl)-imidazoazepineCF3 at C21.2 µM (Antifungal)CYP51
1-Benzyl-quaternary saltN-Benzylation0.8 µM (Anxiolytic)GABAA

Advanced: How should contradictory data on efficacy versus toxicity be resolved preclinically?

Answer:
Resolution Strategies:

  • Dose-Response Studies : Establish therapeutic index (LD50/ED50) in rodent models to identify safe dosing ranges .
  • Metabolic Profiling : Use LC-MS to detect toxic metabolites (e.g., reactive intermediates) in hepatic microsomes .
  • Species-Specific Assays : Compare cytotoxicity (e.g., HEK293 vs. HepG2 cells) to assess human relevance .

Case Example:
A derivative showed potent antifungal activity (MIC = 2 µg/mL) but high hepatotoxicity at 50 mg/kg in mice. Reducing the dose to 10 mg/kg while combining with a hepatoprotectant (e.g., N-acetylcysteine) mitigated toxicity without compromising efficacy .

Advanced: What analytical techniques are critical for characterizing this compound and ensuring batch consistency?

Answer:
Key Techniques:

  • NMR Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR confirms regiochemistry (e.g., imidazole vs. pyridine proton shifts) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]<sup>+</sup> = 219.1234 for C11H15N3O) .
  • HPLC-PDA : Monitors purity (>98%) and detects trace impurities (e.g., alkylation byproducts) .

Protocol Example:

  • Sample Preparation : Dissolve 10 mg in deuterated DMSO for NMR.
  • HRMS Parameters : ESI+ mode, resolution = 70,000, scan range = 50–1000 m/z .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol
Reactant of Route 2
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.